2-((1H-Inden-4(or 7)-yloxy)methyl)-4-propylmorpholine
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Overview
Description
2-((1H-Inden-4(or 7)-yloxy)methyl)-4-propylmorpholine is a complex organic compound that features a morpholine ring substituted with an indenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Inden-4(or 7)-yloxy)methyl)-4-propylmorpholine typically involves the reaction of an indenyl derivative with a morpholine derivative under controlled conditions. One common method involves the use of a base to deprotonate the morpholine, followed by nucleophilic substitution with the indenyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Inden-4(or 7)-yloxy)methyl)-4-propylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives such as alcohols, and substituted derivatives with various functional groups.
Scientific Research Applications
2-((1H-Inden-4(or 7)-yloxy)methyl)-4-propylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1H-Inden-4(or 7)-yloxy)methyl)-4-propylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The indenyl group can facilitate binding to hydrophobic pockets, while the morpholine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indene, 2,3-dihydro-4-methyl-
- 4,7-Dimethoxy-2-methyl-1H-indene
- 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol
Uniqueness
2-((1H-Inden-4(or 7)-yloxy)methyl)-4-propylmorpholine is unique due to its combination of an indenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
71304-85-3 |
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Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(1H-inden-4-yloxymethyl)-4-propylmorpholine |
InChI |
InChI=1S/C17H23NO2/c1-2-9-18-10-11-19-15(12-18)13-20-17-8-4-6-14-5-3-7-16(14)17/h3-4,6-8,15H,2,5,9-13H2,1H3 |
InChI Key |
UYMYPMATFSJOJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC(C1)COC2=CC=CC3=C2C=CC3 |
Origin of Product |
United States |
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